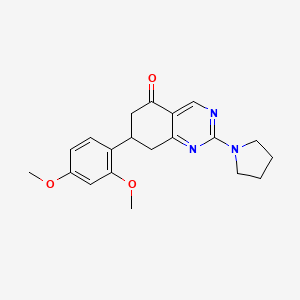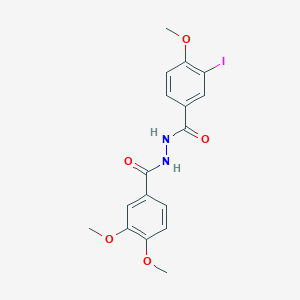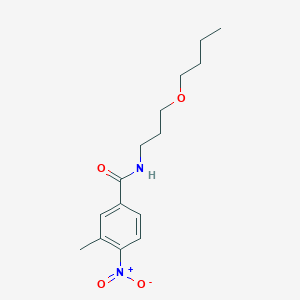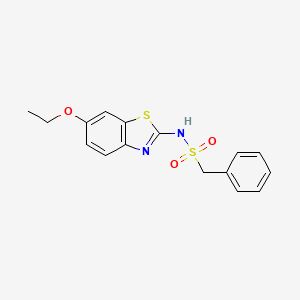
7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, research studies have suggested that it may exert its therapeutic effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter systems, and antioxidant activity.
Biochemical and Physiological Effects:
Research studies have shown that 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments include its potential therapeutic applications in various fields of medicine, its ability to inhibit the growth of cancer cells and induce cell death, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone. These include further investigation of its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and psychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations with improved bioavailability. Finally, research studies should investigate the potential side effects and toxicity of this compound to ensure its safety for clinical use.
Wissenschaftliche Forschungsanwendungen
Research studies have investigated the potential therapeutic applications of 7-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone in various fields of medicine. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells and induce cell death. Additionally, it has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and prevent neurodegeneration. It has also been studied for its potential use in the treatment of psychiatric disorders, as it has been found to have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGBAVXENWOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4756347.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4756367.png)
![3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4756377.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4756387.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B4756402.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4756404.png)
![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-phenylthiosemicarbazone](/img/structure/B4756409.png)

![5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B4756423.png)


![N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4756438.png)
![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)